molecular formula C23H30N2O2S B12093942 Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate

Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate

Cat. No.: B12093942
M. Wt: 398.6 g/mol
InChI Key: NKDOHDQZFHHOOA-UHFFFAOYSA-N
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Description

Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate is a complex organic compound with the molecular formula C23H30N2O2S It is characterized by the presence of a thietan ring, a dibenzylamino group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thietan Ring: The thietan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated alkane and a thiol compound, under basic conditions.

    Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced via nucleophilic substitution reactions, where a dibenzylamine reacts with an appropriate electrophile.

    Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the thietan ring or the dibenzylamino group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deprotected amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate: Unique due to the presence of the thietan ring and dibenzylamino group.

    Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar in having a carbamate group but differs in the bicyclic structure.

    Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a piperidine ring instead of a thietan ring.

Uniqueness

This compound is unique due to its combination of a thietan ring and a dibenzylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H30N2O2S

Molecular Weight

398.6 g/mol

IUPAC Name

tert-butyl N-[[3-(dibenzylamino)thietan-3-yl]methyl]carbamate

InChI

InChI=1S/C23H30N2O2S/c1-22(2,3)27-21(26)24-16-23(17-28-18-23)25(14-19-10-6-4-7-11-19)15-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3,(H,24,26)

InChI Key

NKDOHDQZFHHOOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CSC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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